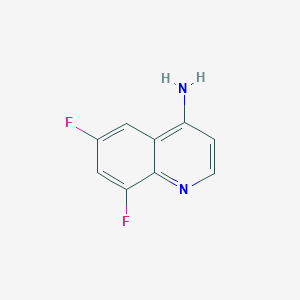
4-Amino-6,8-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Amino-6,8-difluoroquinoline involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route is the Skraup cyclization, which transforms substituted anilines into quinolines by reacting with aldehydes or ketones under acidic conditions . Industrial production methods often involve nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .
Analyse Chemischer Reaktionen
4-Amino-6,8-difluoroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
4-Amino-6,8-difluoroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 4-Amino-6,8-difluoroquinoline involves its interaction with various molecular targets. In antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
4-Amino-6,8-difluoroquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial agent with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
The uniqueness of this compound lies in its specific fluorination pattern, which can enhance its biological activity and provide unique properties compared to other quinolines .
Biologische Aktivität
4-Amino-6,8-difluoroquinoline is a fluorinated quinoline compound that has garnered attention due to its diverse biological activities. This article explores its antibacterial, antiviral, and potential anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group at position 4 and difluorination at positions 6 and 8 of the quinoline ring. This unique structure contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7F2N |
| Molecular Weight | 183.16 g/mol |
| Melting Point | >250 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it leads to bacterial cell death, making it effective against various bacterial strains.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against multiple strains of bacteria, demonstrating varying degrees of effectiveness.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 1 |
| Pseudomonas aeruginosa | 16 |
| Methicillin-resistant S. aureus (MRSA) | 32 |
These findings suggest that the compound is particularly potent against gram-positive bacteria while showing moderate activity against gram-negative strains .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral effects. Preliminary studies indicate that it may inhibit viral replication through mechanisms similar to those observed in its antibacterial action. However, specific viral targets and pathways remain to be fully elucidated.
Anticancer Potential
Emerging research highlights the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation. The compound's mechanism may involve the inhibition of DNA synthesis through its action on topoisomerases.
Case Studies
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines with IC50 values in the low micromolar range. For instance, it exhibited an IC50 of approximately 5 µM against breast cancer cells.
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to the active sites of topoisomerases with favorable binding energies, indicating a strong potential for further development as an anticancer agent .
Eigenschaften
CAS-Nummer |
288371-41-5 |
|---|---|
Molekularformel |
C9H6F2N2 |
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
6,7-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6F2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) |
InChI-Schlüssel |
KVQBDQMQAVWQBW-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=CC(=CC2=C1N)F)F |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=C1N)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















